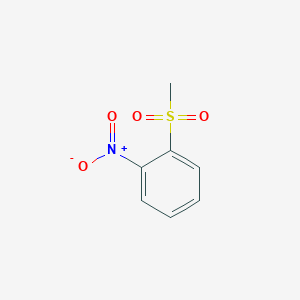

1-(Methylsulfonyl)-2-nitrobenzene

Descripción

Fundamental Chemical Properties of 1-(Methylsulfonyl)-2-nitrobenzene

Structural Characterization and Molecular Identification

The structural characterization of this compound encompasses comprehensive analysis of its molecular framework, encompassing both computational and experimental methodologies. The compound exhibits a substituted benzene ring architecture with two distinct electron-withdrawing substituents positioned in an ortho relationship, creating a unique electronic environment that influences its overall chemical properties and reactivity patterns.

The molecular identification parameters demonstrate the compound's distinctive fingerprint in chemical databases. The molecular formula C7H7NO4S indicates the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 201.20 grams per mole. The compound's chemical identity is further confirmed through its unique Chemical Abstracts Service registry number 2976-34-3, which serves as an unambiguous identifier in chemical literature and databases.

Spectroscopic characterization reveals specific structural features that distinguish this compound from its isomers. The Simplified Molecular Input Line Entry System representation CS(=O)(=O)C1=CC=CC=C1N+[O-] provides a linear notation that captures the complete connectivity pattern of the molecule. Additionally, the International Chemical Identifier InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 offers a standardized string representation that facilitates computational analysis and database searching.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming aromatic compounds with multiple substituents. The primary International Union of Pure and Applied Chemistry name 1-methylsulfonyl-2-nitrobenzene indicates the benzene ring as the parent structure with two substituents: a methylsulfonyl group at position 1 and a nitro group at position 2. This nomenclature system provides unambiguous identification by specifying the exact positions of substituents on the aromatic ring.

Alternative systematic names include Benzene, 1-(methylsulfonyl)-2-nitro-, which follows the Chemical Abstracts indexing conventions where benzene serves as the parent name followed by substituent descriptions. The compound is also known by the common name methyl 2-nitrophenyl sulfone, which emphasizes the sulfone functional group and the nitro-substituted phenyl moiety. These naming variations reflect different systematic approaches while maintaining chemical accuracy and specificity.

The systematic naming conventions also recognize related descriptive terms such as 1-methanesulfonyl-2-nitrobenzene, where the methylsulfonyl group is referred to as methanesulfonyl, demonstrating the flexibility within International Union of Pure and Applied Chemistry nomenclature systems. The consistent use of positional numbering ensures that the ortho relationship between the two substituents is clearly communicated, which is crucial for understanding the compound's chemical behavior and potential synthetic applications.

| Nomenclature System | Systematic Name | Registry Information |

|---|---|---|

| International Union of Pure and Applied Chemistry Primary | 1-methylsulfonyl-2-nitrobenzene | CAS: 2976-34-3 |

| Chemical Abstracts Index | Benzene, 1-(methylsulfonyl)-2-nitro- | MDL: MFCD12828669 |

| Common Name | Methyl 2-nitrophenyl sulfone | PubChem CID: 11735806 |

| Alternative Systematic | 1-methanesulfonyl-2-nitrobenzene | ChemSpider ID: 9910513 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reveals a complex three-dimensional arrangement influenced by the electronic effects and steric interactions between the substituent groups. Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within the molecule, demonstrating that the aryl ring and its substituent atoms are essentially coplanar with only minor deviations from planarity. The largest deviation from the mean plane of the benzene ring system has been measured at 0.0415 Ångström, indicating a highly planar aromatic core.

The conformational analysis reveals significant geometric parameters that define the molecular structure. The dihedral angle between the benzene ring plane and the nitro group plane has been determined to be 42.4 degrees, indicating a substantial twist of the nitro substituent relative to the aromatic system. This deviation from coplanarity results from steric interactions between the ortho-positioned methylsulfonyl and nitro groups, which create spatial constraints that force the nitro group out of the benzene ring plane.

The methylsulfonyl group geometry exhibits characteristic sulfone structural features with specific bond lengths and angles. The sulfur-oxygen double bonds in the sulfone moiety maintain typical lengths consistent with sulfur-oxygen double bond character. The methyl group attached to the sulfur atom adopts a position that minimizes steric interactions with both the benzene ring and the adjacent nitro group, contributing to the overall molecular stability and preferred conformation.

Computational analysis of the molecular geometry provides additional insights into the electronic distribution and conformational preferences. The electron-withdrawing nature of both substituents creates a significant dipole moment within the molecule, influencing its intermolecular interactions and crystallization behavior. The spatial arrangement of these polar groups contributes to the compound's physical properties and its ability to form specific intermolecular interactions in the solid state.

| Geometric Parameter | Measured Value | Crystallographic Method |

|---|---|---|

| Benzene Ring Planarity Deviation | 0.0415 Å | X-ray Crystallography |

| Nitro Group Dihedral Angle | 42.4° | Single Crystal Analysis |

| Molecular Weight | 201.20 g/mol | Mass Spectrometry |

| Average Carbon-Carbon Bond Length | 1.39 Å | Crystallographic Refinement |

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides comprehensive information about its solid-state structure and packing arrangements. The compound crystallizes in the orthorhombic crystal system with space group Pca21, demonstrating a specific three-dimensional arrangement that optimizes intermolecular interactions. The unit cell parameters have been precisely determined through X-ray crystallographic analysis, revealing dimensions of a = 14.957 Ångström, b = 8.268 Ångström, and c = 7.795 Ångström with a total volume of 964.1 cubic Ångström.

The crystallographic data indicate that the structure contains four molecules per unit cell (Z = 4), resulting in a calculated density of 1.587 megagram per cubic meter. The crystal structure demonstrates remarkable precision with refinement statistics showing an R1 factor of 0.032 and a weighted R factor of 0.077, indicating high-quality crystallographic data and reliable structural determination. The data-to-parameter ratio of 16.3 confirms adequate redundancy in the crystallographic measurements for accurate structure refinement.

Temperature-dependent crystallographic studies conducted at 298 Kelvin reveal the thermal stability of the crystal structure and provide insights into molecular motion within the solid state. The displacement parameters for individual atoms show anisotropic behavior, with the heavier sulfur and nitrogen atoms exhibiting more constrained thermal motion compared to the lighter carbon and hydrogen atoms. This thermal analysis contributes to understanding the dynamic behavior of the molecules within the crystal lattice.

The solid-state arrangement reveals specific intermolecular interactions that stabilize the crystal structure. Hydrogen bonding interactions, particularly involving the nitro group oxygen atoms and aromatic hydrogen atoms, create a network of weak interactions that contribute to crystal stability. The packing arrangement demonstrates efficient space filling with molecules oriented to minimize steric conflicts while maximizing attractive interactions between adjacent molecular units.

| Crystallographic Parameter | Value | Measurement Conditions |

|---|---|---|

| Crystal System | Orthorhombic | Room Temperature |

| Space Group | Pca21 | X-ray Diffraction |

| Unit Cell Volume | 964.1 ų | Single Crystal Analysis |

| Molecules per Unit Cell | 4 | Structural Refinement |

| Calculated Density | 1.587 Mg/m³ | Crystallographic Data |

| Refinement R Factor | 0.032 | Statistical Analysis |

| Temperature | 298 K | Controlled Environment |

| Crystal Size | 0.45 × 0.40 × 0.35 mm | Optical Measurement |

Propiedades

IUPAC Name |

1-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUDOALZTARJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration of Pre-Functionalized Aromatic Precursors

Nitration of 2-(Methylthio)benzene Derivatives Followed by Oxidation

A widely adopted strategy involves the nitration of 2-(methylthio)benzene (thioanisole) to yield 2-nitrothioanisole, followed by oxidation to the sulfone.

Nitration of Thioanisole

Thioanisole’s methylthio (-SMe) group is ortho/para-directing, enabling nitration at the 2- or 4-position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces 2-nitrothioanisole (ortho) and 4-nitrothioanisole (para) in a 1:2 ratio. Separation via fractional crystallization or column chromatography isolates the ortho isomer.

Oxidation to Methylsulfonyl

The methylthio group in 2-nitrothioanisole is oxidized to methylsulfonyl using:

- Hypochlorite (NaOCl) : Rapid oxidation occurs at 37°C in phosphate-buffered saline (PBS), achieving full conversion within 10 ms.

- Hydrogen Peroxide (H₂O₂) : Slower oxidation in acetic acid at 60°C over 24 hours yields the sulfone.

Mechanistic Insight : Hypochlorite-mediated oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before final oxidation to the sulfone.

Friedel-Crafts Sulfonylation of Nitro-Substituted Arenes

Methanesulfonic Anhydride-Mediated Sulfonylation

In a patented method, nitro-substituted arenes undergo Friedel-Crafts sulfonylation using methanesulfonic anhydride [(CH₃SO₂)₂O] and trifluoromethanesulfonic acid (TfOH) as a catalyst.

Reaction Conditions

- Step 1 : Methanesulfonic acid reacts with thionyl chloride (SOCl₂) to form methanesulfonic anhydride at 90°C for 24 hours.

- Step 2 : The anhydride is heated with 2-nitrobenzene derivatives at 120°C for 6 hours under TfOH catalysis.

Challenges : Nitro groups deactivate the aromatic ring, necessitating harsh conditions and limiting yields.

Nucleophilic Aromatic Substitution (SₙAr)

Displacement of Halides with Methanesulfinate

2-Nitrohalobenzenes (e.g., 2-nitrofluorobenzene) react with sodium methanesulfinate (CH₃SO₂Na) in dimethylformamide (DMF) at 150°C:

$$

\text{2-Nitrofluorobenzene} + \text{CH₃SO₂Na} \rightarrow \text{1-(Methylsulfonyl)-2-nitrobenzene} + \text{NaF}

$$

Key Consideration : The nitro group’s electron-withdrawing effect activates the ring for SₙAr, but steric hindrance at the ortho position reduces reactivity.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration-Oxidation | Thioanisole | HNO₃/H₂SO₄; NaOCl/PBS | High regioselectivity | Requires isomer separation |

| Friedel-Crafts | Nitrobenzene | (CH₃SO₂)₂O, TfOH, 120°C | Scalable for industry | Low yield due to deactivation |

| SₙAr | 2-Nitrofluorobenzene | CH₃SO₂Na, DMF, 150°C | Direct functionalization | Limited substrate availability |

Industrial-Scale Production Considerations

Emerging Methodologies

Photocatalytic Sulfonylation

Recent studies utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to generate sulfonyl radicals from methanesulfonic acid, enabling mild C–H sulfonylation of nitroarenes.

Biocatalytic Approaches

Enzymes such as sulfotransferases show potential for regioselective sulfonation under aqueous conditions, though substrate scope remains limited.

Análisis De Reacciones Químicas

1-(Methylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Aplicaciones Científicas De Investigación

1-(Methylsulfonyl)-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors in the body.

Material Science: It is employed in the synthesis of advanced materials with unique properties, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 1-(Methylsulfonyl)-2-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

- Structure : Fluoro substituent at the 4-position.

- Reactivity: The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or phenols, enabling the synthesis of piperidine derivatives (e.g., 4-(2,4-difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine) used in GPR6 receptor ligands .

- Applications : Key intermediate in neuropharmacological agents.

1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)

- Structure : Chloro substituent at the 1-position.

- Physical Properties : Molecular weight 235.648 g/mol; higher density and melting point compared to fluoro analogues due to chlorine’s atomic mass and polarizability.

- Reactivity : Chlorine’s leaving-group ability facilitates Suzuki couplings or cross-coupling reactions.

- Applications : Used in agrochemicals and polymer additives .

1-(Cyclopropylsulfonyl)-2-nitrobenzene (CAS 1097921-71-5)

- Structure : Cyclopropylsulfonyl group at the 1-position.

- Physical Properties : Molecular weight 227.241 g/mol; increased lipophilicity (logP ~2.1) compared to methylsulfonyl derivatives.

- Applications : Explored in drug design for enhanced membrane permeability .

1-(Difluoromethyl)-2-nitrobenzene

- Structure : Difluoromethyl (–CF₂H) at the 1-position.

- Reactivity: The CF₂H group acts as a hydrogen bond donor, forming dimeric complexes similar to 2-nitrophenol. This property is rare in fluorinated motifs and enables applications in supramolecular chemistry .

Comparative Data Table

Actividad Biológica

Overview

1-(Methylsulfonyl)-2-nitrobenzene (CAS Number: 2976-34-3) is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula: C7H7NO4S

- Molecular Weight: 201.2 g/mol

- Structure: The compound features a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to the benzene ring, which influences its reactivity and biological properties.

The biological activity of this compound is primarily linked to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular targets, leading to various therapeutic effects. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity: Nitro compounds are known for their antimicrobial properties. For instance, the reduction of the nitro group can produce toxic intermediates that bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro-containing drugs like metronidazole .

- Anticancer Potential: Research indicates that compounds with similar structures can inhibit cancer cell growth. In studies involving related nitro compounds, significant growth inhibition was observed against various cancer cell lines, suggesting potential applications in cancer therapy .

- Anti-inflammatory Effects: Some studies have suggested that derivatives of nitro compounds can inhibit inflammatory pathways by targeting enzymes such as iNOS and COX-2, which play critical roles in inflammation and pain responses .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antimicrobial Studies: A study demonstrated that nitro compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves the formation of reactive species upon reduction, leading to DNA damage .

- Anticancer Activity: In vitro tests showed that related compounds inhibited cell proliferation in various cancer cell lines, including NCI-H460 (lung cancer) and HCT-15 (colon cancer), with growth inhibition rates ranging from 18.5% to 47.6% at concentrations of 100 µM .

- Inflammation Inhibition: Another study highlighted that certain nitro derivatives could inhibit key inflammatory mediators, suggesting their potential use as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Methylsulfonyl)-4-nitrobenzene | Para-substituted nitro compound | Different reactivity profile |

| 2-(Methylsulfonyl)nitrobenzene | Ortho-substituted nitro compound | Variations in biological activity |

The substitution pattern significantly influences the reactivity and biological applications of these compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(Methylsulfonyl)-2-nitrobenzene?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:

- Step 1 : Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride under Friedel-Crafts conditions.

- Step 2 : Nitration at the ortho position using a nitrating mixture (HNO₃/H₂SO₄), guided by the electron-withdrawing nature of the methylsulfonyl group, which directs substitution to the meta position relative to itself (para to nitro in this case) .

- Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or NMR .

Q. How do the substituents (methylsulfonyl and nitro) influence electrophilic aromatic substitution (EAS) reactivity?

Both groups are strong electron-withdrawing substituents:

- Methylsulfonyl (-SO₂CH₃) : Acts as a meta-director due to its electron-withdrawing resonance and inductive effects.

- Nitro (-NO₂) : Also a meta-director.

- Combined Effect : The positions of these groups create steric and electronic constraints, making further substitution challenging. Reactivity can be predicted using Hammett σ constants or DFT calculations to model charge distribution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., deshielded protons near electron-withdrawing groups).

- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (N=O stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., reduction vs. substitution) be controlled in derivatives of this compound?

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine while preserving the methylsulfonyl group.

- Substitution : Use nucleophilic reagents (e.g., Grignard) under controlled conditions (low temperature, aprotic solvents) to minimize side reactions. Kinetic studies via in situ FTIR or UV-Vis can monitor pathway dominance .

Q. What computational tools are effective in predicting the electronic effects of substituents in this compound?

- DFT Calculations : Models like B3LYP/6-31G* assess charge density and frontier molecular orbitals to predict regioselectivity.

- Molecular Dynamics (MD) : Simulates steric effects in solvent environments, critical for designing derivatives with tailored reactivity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Strong dipole moments from polar groups may lead to disordered crystals. Hygroscopicity can complicate solvent selection.

- Solutions : Use non-polar solvents (e.g., hexane/ethyl acetate) for slow evaporation. Single-crystal X-ray diffraction with synchrotron radiation improves resolution for structures with heavy atoms .

Q. How does the compound behave under electrochemical reduction, and what intermediates are formed?

- Mechanism : The nitro group undergoes a 4-electron reduction to an amine, while the methylsulfonyl group remains inert. Cyclic voltammetry (CV) in DMF reveals reduction potentials (~-0.8 V vs. SCE).

- Intermediates : Radical anions detected via ESR spectroscopy suggest stepwise electron transfer .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for derivatives: How to resolve these?

- Possible Causes : Polymorphism, impurities, or solvent retention.

- Validation : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions. Compare data with PubChem or Reaxys entries for consensus .

Q. How to address conflicting reactivity data in literature for nitro-sulfonyl benzene derivatives?

- Approach : Reproduce reactions under standardized conditions (e.g., solvent, temperature). Use kinetic isotope effects or isotopic labeling (²H/¹³C) to trace mechanistic pathways .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.